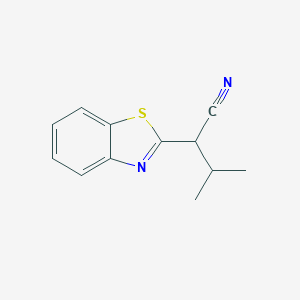

![molecular formula C12H18N2O2 B048238 2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide CAS No. 170115-96-5](/img/structure/B48238.png)

2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

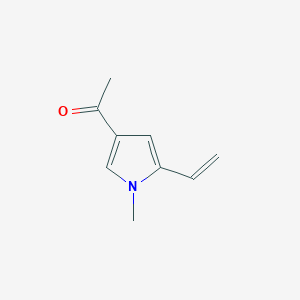

Synthesis Analysis

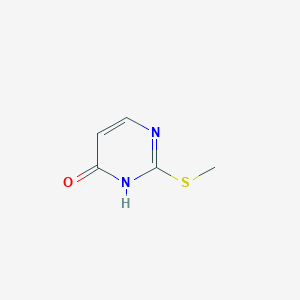

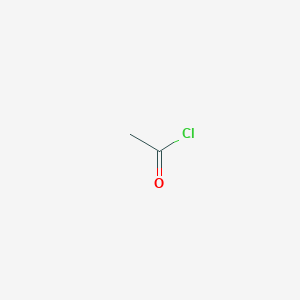

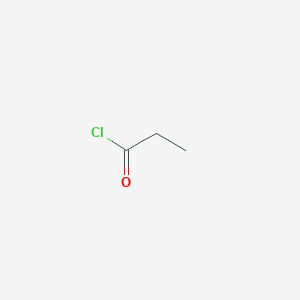

The synthesis of related compounds, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, involves multiple steps including acetylation, esterification, and ester interchange reactions. These processes utilize reagents such as N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol. The reactions yield high purity products through carefully controlled conditions, demonstrating the complexity and efficiency of synthesizing acetamide derivatives (Zhong-cheng & Wan-yin, 2002).

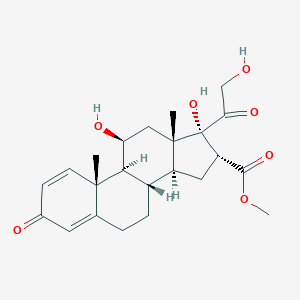

Molecular Structure Analysis

The molecular structure of acetamide derivatives reveals significant information about their chemical behavior. For instance, the crystal structure of certain derivatives shows a linearly extended conformation of the acetylaminoacetamide moiety, which is crucial for understanding their chemical reactivity and interactions with biological molecules. Such insights are derived from detailed analyses using crystallography and spectroscopy, highlighting the importance of molecular structure in the compound's overall characteristics (Camerman et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of 2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide is influenced by its functional groups. N-hydroxylation and subsequent reactions demonstrate the compound's ability to undergo transformations leading to new derivatives with varied biological activities. These reactions are pivotal for modifying the compound's properties for specific applications, such as synthesizing analogs with potential pharmacological activities (Gal, Gruenke, & Castagnoli, 1975).

Applications De Recherche Scientifique

Radiation Protective Agents

Research on sulfur analogs related to norephedrine, which shares a similar structural motif with the mentioned compound, demonstrates potential applications in radiation protection. These studies explore the synthesis and properties of related sulfur analogs, highlighting their potential as protective agents against radiation-induced damage (Bhat & McCarthy, 1965).

Asymmetric Syntheses of β-Hydroxy-α-Amino Acids

The asymmetric syntheses of β-hydroxy-α-amino acids from α-hydroxy-β-amino esters, involving compounds with similar structural frameworks, underscore the significance of these compounds in the synthesis of biologically active molecules. This approach offers a versatile pathway for producing enantiopure β-hydroxy-α-amino acids, critical intermediates in pharmaceutical research (Davies et al., 2013).

Antimalarial Activity

Research on compounds structurally related to 2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide has also shown promise in the development of new antimalarial agents. This includes studies on the synthesis and quantitative structure-activity relationships of related compounds, offering insights into the design of novel antimalarial drugs (Werbel et al., 1986).

Anticonvulsant Activity

The synthesis and evaluation of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids, highlight the potential therapeutic applications of compounds similar to 2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide. These studies focus on their anticonvulsant activity, contributing to the development of new treatments for epilepsy and other seizure disorders (Pańczyk et al., 2018).

Enantioselective Catalysis

The asymmetric biocatalysis of related compounds, like S-3-amino-3-phenylpropionic acid, reveals the utility of enantioselective catalysis in pharmaceutical synthesis, particularly for the production of chiral intermediates. This research demonstrates the effectiveness of microbial catalysis in achieving high enantioselectivity for crucial pharmaceutical intermediates (Li et al., 2013).

Propriétés

IUPAC Name |

2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-9(14(2)11(15)8-13)12(16)10-6-4-3-5-7-10/h3-7,9,12,16H,8,13H2,1-2H3/t9-,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASDPMXCBLHKCI-JOYOIKCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |

CAS RN |

170115-96-5 |

Source

|

| Record name | 2-Amino-N-[(2-hydroxy-1-methyl-2-phenyl)ethyl]-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)

![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)